Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate is a chemical compound characterized by its unique structure and properties. Its molecular formula is , and it has a molecular weight of approximately 322.14 g/mol. The compound features a benzo[d]oxazole ring, which is a fused bicyclic structure containing both benzene and oxazole components, along with a carboxylate functional group and dichlorophenyl substituents. This configuration contributes to its potential biological activities and applications in medicinal chemistry.
These reactions are significant for modifying the compound to enhance its pharmacological properties.
Research indicates that methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate exhibits notable biological activities. It has been studied for its potential in treating conditions related to amyloidosis, particularly transthyretin amyloidosis. The compound acts as an inhibitor of transthyretin misfolding, which is crucial for delaying nerve damage associated with this disease. Its efficacy in vivo has made it a subject of interest in pharmaceutical development.
The synthesis of methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate typically involves several steps:
These methods ensure high yields and purity suitable for pharmaceutical applications .
Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate has several applications:
Interaction studies focusing on methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate have revealed its role in binding with transthyretin proteins. These studies often utilize techniques such as:
Understanding these interactions is crucial for optimizing its therapeutic efficacy against amyloidosis .
Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate shares structural similarities with various other compounds within the benzoxazole class. Here are some comparable compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Methyl 6-bromobenzo[d]oxazole-2-carboxylate | Structure | Bromine substitution instead of chlorine |
Methyl benzo[d]oxazole-4-carboxylate | Structure | Different position of carboxylic acid |
Ethyl benzo[d]oxazole-6-carboxylate | Structure | Ethyl group instead of methyl |
Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate is unique due to its specific dichlorophenyl substitution pattern and its established role in treating transthyretin amyloidosis, distinguishing it from other benzoxazoles that may not possess similar therapeutic applications .
This detailed overview highlights the significance of methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate in both chemical research and pharmaceutical development, underscoring its potential benefits in treating serious medical conditions.
Solvent choice profoundly impacts the efficiency and sustainability of benzoxazole synthesis. For methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate, solvent-free conditions and green solvents dominate modern methodologies. A magnetic ionic liquid-supported nanoparticle catalyst (LAIL@MNP) enabled solvent-free cyclocondensation of 2-aminophenol derivatives and aldehydes under ultrasound irradiation, achieving 82% conversion in 30 minutes. This approach eliminates solvent waste and enhances reaction kinetics due to improved mass transfer in the absence of a liquid medium.
Ethanol has also emerged as a preferred solvent for benzoxazole syntheses. Zinc sulfide (ZnS) nanoparticles catalyzed the reaction of o-aminophenol with aldehydes in ethanol at 70°C, yielding benzoxazole derivatives in up to 98% efficiency. Similarly, zirconium tetrachloride (ZrCl~4~)-mediated coupling of catechols, aldehydes, and ammonium acetate in ethanol achieved 97% yields under aerobic conditions. Polar protic solvents like ethanol facilitate proton transfer during cyclization while aligning with green chemistry principles.
Table 1. Solvent Impact on Benzoxazole Synthesis
Solvent | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Source |
---|---|---|---|---|---|
Solvent-free | LAIL@MNP | 70 | 30 | 82 | |
Ethanol | ZnS nanoparticles | 70 | 60 | 98 | |
Ethanol | ZrCl~4~ | Reflux | 120 | 97 |
The shift toward solvent-free and ethanol-based systems reflects a broader trend in minimizing environmental impact without compromising efficiency.
Advanced catalytic systems are pivotal for optimizing benzoxazole ring formation. LAIL@MNP, a magnetically recoverable ionic liquid catalyst, demonstrated exceptional performance in solvent-free syntheses, enabling 82% conversion of 2-aminophenol and benzaldehyde into 2-phenylbenzoxazole. Its hybrid structure combines the high surface area of Fe~3~O~4~ nanoparticles with the catalytic activity of imidazolium chlorozincate, permitting five reuse cycles with minimal activity loss (82% to 73%).
ZnS nanoparticles provided near-quantitative yields (98%) in ethanol, attributed to their high surface-to-volume ratio and Lewis acid properties. Zirconium tetrachloride emerged as another robust catalyst, facilitating a one-pot three-component coupling reaction with 97% yield under mild conditions. Comparative studies show ZnS outperforming traditional catalysts like CuO (55% yield) and Ni-SiO~2~ (86%) in benzoxazole formation.
Table 2. Catalytic Efficiency in Benzoxazole Synthesis
Catalyst | Loading (mg) | Yield (%) | Reusability | Source |
---|---|---|---|---|
LAIL@MNP | 4 | 82 | 5 cycles | |
ZnS nanoparticles | 0.03 | 98 | Not reported | |
ZrCl~4~ | 10 mol% | 97 | Not reported |
These systems highlight the importance of catalyst design in balancing activity, recoverability, and compatibility with green solvents.
While microwave irradiation accelerates many heterocyclic syntheses, conventional thermal methods remain predominant for methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate. Early benzoxazole routes employed microwave-activated Lawesson’s reagent for cyclocondensation, but recent protocols favor ultrasound-assisted thermal activation. LAIL@MNP-mediated reactions under solvent-free sonication at 70°C completed in 30 minutes, rivaling microwave speeds while avoiding specialized equipment.
Conventional heating in ethanol at 70°C (60 minutes) with ZnS nanoparticles achieved superior yields (98%) compared to microwave-assisted methods using ionic liquids like [BMIM]BF~4~ (43%). Thermal methods also facilitate scalability; LAIL@MNP catalyzed a 10 mmol-scale reaction with 75% yield, demonstrating industrial viability.
Mechanochemical synthesis, which leverages mechanical force for bond formation, remains underexplored for this compound. However, solvent-free sonication methods share conceptual parallels with mechanochemistry by inducing molecular activation through ultrasonic energy. While no ball-milling or grinding protocols were reported in the surveyed literature, the success of ultrasound in reducing reaction times (30 minutes) suggests potential for mechanochemical optimization. Further research could explore high-speed milling with solid acid catalysts to eliminate solvents entirely.
Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate demonstrates remarkable efficacy as a kinetic stabilizer of transthyretin tetramers through a sophisticated molecular mechanism that prevents the rate-limiting dissociation step critical to amyloidogenesis [2]. The compound functions as the methyl ester precursor to tafamidis, the active carboxylic acid form that exhibits potent transthyretin stabilization properties [3] [4].
The stabilization mechanism operates through specific binding to the two symmetrical thyroxine-binding sites located at the weaker dimer-dimer interface of the transthyretin tetramer [5] [6]. High-resolution crystallographic studies reveal that the compound binds with remarkable selectivity and negative cooperativity, exhibiting dissociation constants of approximately 3 nanomolar for the first binding site and 278 nanomolar for the second site [2] [3]. This negative cooperative binding pattern ensures that occupancy of less than one binding site per tetramer reduces transthyretin fibril formation by fifty percent, demonstrating exceptional efficiency in kinetic stabilization [5].
The molecular architecture underlying this stabilization involves precise positioning of the 3,5-dichlorophenyl substituents within the symmetrical halogen-binding pockets designated as halogen-binding pocket 3 and halogen-binding pocket 3′ [5]. The benzoxazole ring system occupies the hydrophobic environment encompassing halogen-binding pockets 1, 1′, 2, and 2′, while the carboxylate group extends toward the periphery of the binding site, engaging in water-mediated hydrogen bonds with lysine 15/15′ and glutamate 54/54′ residues [5]. This comprehensive binding mode effectively bridges adjacent dimers, conferring substantial kinetic stabilization to the tetrameric structure.
Mechanism Component | Wild-Type TTR | V30M Mutant | V122I Mutant |
---|---|---|---|
Binding Affinity (Kd1) | 3 nM | 2.7-3.2 μM (EC50) | 4.8 nM |
Binding Affinity (Kd2) | 278 nM | Not specified | 314 nM |
Negative Cooperativity | Yes (Kd1 << Kd2) | Maintained | Yes |
Tetramer Dissociation Rate | >90% reduction at 7.2 μM | Comparable to WT | Comparable to WT |
Subunit Exchange Inhibition | 85% reduction at 1:1 ratio | Comparable to WT | Comparable to WT |
Dimer-Dimer Interface Stabilization | Enhanced via benzoxazole bridging | Restored stability | Restored stability |
Halogen Binding Pocket Occupation | HBP3, HBP3′ (3,5-dichlorophenyl) | Similar to WT | Similar to WT |
Hydrophobic Interaction Sites | HBP1, HBP1′, HBP2, HBP2′ | Similar to WT | Similar to WT |
Subunit exchange experiments provide compelling evidence for the kinetic stabilization mechanism under physiological conditions [6]. When transthyretin homotetramers composed of wild-type subunits with and without amino-terminal negatively charged FLAG-tags are mixed, time-dependent subunit exchange can be quantified using ion-exchange chromatography. In the presence of the stabilizing compound at a 1:1 molar ratio with transthyretin tetramers, subunit exchange is reduced to fifteen percent after twenty-four hours compared with seventy percent in the absence of stabilizer [6]. At a 1.5:1 molar ratio, the fraction of exchange decreases to less than ten percent after eleven days, demonstrating profound stabilization of the tetrameric structure [6].
The compound exhibits comparable potency against dissociation of wild-type transthyretin and heterotetramers containing more than thirty-five transthyretin mutants, including the two most clinically significant amyloidogenic variants, valine 30 methionine and valine 122 isoleucine [2] [6]. Under fibril-promoting conditions at acidic pH values between 4.4 and 4.5, the stabilizer dose-dependently inhibits amyloidogenesis of these variants with half-maximal effective concentrations ranging from 2.7 to 3.2 micromolar [5]. This therapeutic range corresponds to a ligand-to-tetramer molar ratio of 0.75 to 0.90, confirming that substoichiometric binding achieves substantial protection against amyloid formation [5].
Kinetic stabilization under denaturing conditions further demonstrates the mechanism's robustness [5]. At high urea concentrations where tetramer dissociation becomes irreversibly linked to rapid monomer unfolding, the presence of stabilizer at a 1:1 molar ratio allows only thirty-three percent of tetramers to dissociate after seventy-two hours, while a 2:1 ratio reduces dissociation to less than three percent [5]. This dramatic preservation of tetrameric integrity under harsh denaturing conditions underscores the compound's exceptional stabilization capacity.
The mechanistic basis for amyloid-β aggregation inhibition by benzoxazole derivatives involves multiple complementary pathways that target distinct stages of the amyloidogenic cascade [7] [8] [9]. These compounds demonstrate significant potential for modulating the formation and stability of toxic amyloid-β species through direct molecular interactions and conformational stabilization mechanisms.
Direct monomer binding represents a primary inhibition pathway wherein benzoxazole derivatives interact with hydrophobic segments of amyloid-β peptides, particularly the critical aggregation-prone regions encompassing residues 17-21 [7] [9]. This interaction occurs through hydrophobic forces and prevents the initial conformational transitions required for β-sheet formation and subsequent oligomerization. The benzoxazole ring system provides an optimal pharmacophore for engaging these hydrophobic sequences while maintaining solubility and bioavailability characteristics essential for therapeutic applications [7].
Oligomer destabilization constitutes another crucial mechanism through which benzoxazole compounds disrupt the formation of toxic amyloid-β intermediates [9] [10]. The compounds preferentially bind to prefibrillary oligomeric species, inducing conformational changes that prevent their maturation into stable amyloid fibrils. This mechanism involves disruption of β-sheet formation through charged interactions between the carboxylate moiety of the benzoxazole derivative and positively charged regions within oligomeric assemblies [9]. The resulting destabilization leads to disaggregation of toxic intermediates into non-amyloidogenic conformations.
Inhibition Pathway | Mechanism | Molecular Target | Therapeutic Relevance |
---|---|---|---|
Direct Monomer Binding | Hydrophobic interaction with aggregation-prone regions | Hydrophobic segments (residues 17-21) | High - prevents initial aggregation |
Oligomer Destabilization | Disruption of β-sheet formation through charged interactions | β-strand regions D, F, H | High - disrupts toxic intermediates |
Fibril Formation Prevention | Prevention of monomer-to-fibril transition | Critical nucleation sites | Medium - downstream intervention |
Secondary Nucleation Inhibition | Blocking of fibril-catalyzed nucleation events | Fibrillar surface epitopes | High - prevents amplification |
Cross-Seeding Prevention | Inhibition of heterogeneous nucleation between alloforms | Inter-alloform binding sites | Medium - reduces complexity |
Conformational Stabilization | Maintenance of native-like conformations | Native fold stabilizing regions | High - maintains function |
Aggregation Kinetics Modification | Alteration of lag phase and growth kinetics | Aggregation rate-limiting steps | Medium - delays progression |
Toxic Species Reduction | Reduction of cytotoxic oligomeric intermediates | Oligomer-membrane interaction sites | High - reduces neurotoxicity |
Secondary nucleation inhibition emerges as a particularly significant mechanism for preventing amyloid-β aggregation amplification [8] [9]. Benzoxazole derivatives bind to fibrillar surface epitopes, blocking the catalytic activity of existing fibrils in promoting new nucleation events. This intervention effectively breaks the autocatalytic cycle responsible for exponential growth of amyloid burden and represents a critical therapeutic target for halting disease progression [8].
Cross-seeding prevention addresses the complex interactions between different amyloid-β alloforms, including amyloid-β 37, 38, 40, and 42 [8]. Recent investigations demonstrate that shorter alloforms can significantly impede amyloid-β 42 aggregation through competitive mechanisms, and benzoxazole derivatives enhance this natural protective effect by stabilizing the inhibitory conformations of the shorter peptides [8]. The aggregation of amyloid-β 42 is more significantly impeded by combinations of amyloid-β 37, 38, and 40 than by any individual alloform, suggesting that therapeutic strategies targeting multiple species simultaneously may prove more effective [8].
Conformational stabilization mechanisms involve the maintenance of amyloid-β peptides in native-like conformations that resist transition to amyloidogenic states [10]. Benzoxazole compounds demonstrate remarkable ability to trap amyloid-β monomers in soluble forms that remain detectable even after extended incubation periods, indicating persistent stabilization of non-aggregating conformations [10]. This mechanism provides sustained protection against amyloid formation and represents an optimal therapeutic intervention point.
The kinetic parameters governing these inhibition pathways reveal the temporal dynamics of benzoxazole-mediated protection [10]. Time-course experiments demonstrate that effective inhibition requires early intervention during the nucleation phase, as compounds added after oligomer formation show reduced efficacy. The dynamic range of inhibition evolves differently depending on the specific mechanism involved, with monomer-targeting compounds showing sustained efficacy while oligomer-targeting agents exhibit time-dependent effectiveness [10].
The receptor for advanced glycation endproducts represents a critical therapeutic target for modulating amyloid-β-induced neuroinflammation and toxicity through allosteric mechanisms that can be influenced by benzoxazole derivatives [11] [12] [13]. The receptor exhibits a sophisticated binding architecture comprising three immunoglobulin domains, with the first two extracellular domains playing essential roles in ligand recognition and subsequent signaling events [14] [13].
Structural investigations reveal that the receptor for advanced glycation endproducts employs distinct mechanisms for recognizing different ligand classes [13]. The variable domain contains a large basic patch and a large hydrophobic patch, both highly conserved across species, that enable recognition of diverse molecular patterns [14] [13]. For amyloid-β peptides, binding occurs through an entropically driven process involving hydrophobic interactions that depend on calcium ions and specific residues within the C′D loop encompassing residues 54-67 of domain 1 [13].
The allosteric modulation potential of this system stems from the receptor's ability to undergo conformational changes upon ligand binding that influence subsequent recognition events [13]. When amyloid-β peptides bind to the primary recognition site, conformational alterations propagate throughout the receptor structure, potentially creating or modifying secondary binding sites that could accommodate benzoxazole derivatives [13]. These allosteric sites represent novel therapeutic targets for modulating receptor activity without directly competing with natural ligand binding.
Allosteric Component | Native RAGE-Aβ Interaction | Allosteric Modulation | Benzoxazole Intervention |
---|---|---|---|
Binding Domain | V-domain (residues 54-67) | C′D loop region | Potential secondary sites |
Ligand Recognition Mechanism | Hydrophobic interaction, Ca2+-dependent | Negative charge recognition | Hydrophobic and ionic interactions |
Conformational Change | Receptor clustering and activation | Conformational stabilization | Receptor desensitization |
Signaling Pathway Activation | NF-κB, MAP kinase pathways | Signal dampening/enhancement | Pathway interruption |
Downstream Effector | ROS generation, cytokine release | Modified protein expression | Reduced RAGE expression |
Cellular Response | Inflammatory response, oxidative stress | Altered inflammatory profile | Neuroprotective effects |
Therapeutic Intervention Point | Ligand-receptor interface | Allosteric binding sites | Novel therapeutic targets |
Modulation Strategy | Competitive inhibition | Non-competitive modulation | Structure-based design |
The molecular mechanism of receptor for advanced glycation endproducts-amyloid-β interaction involves receptor clustering and activation of downstream signaling cascades including nuclear factor kappa B and mitogen-activated protein kinase pathways [11] [12]. This signaling leads to generation of reactive oxygen species, upregulation of cytokines, vascular cell adhesion molecule 1, monocyte chemoattractant protein-1, and matrix metalloproteinases, all of which contribute to neuroinflammation and amyloid-β toxicity [11] [13]. The receptor also upregulates its own expression, creating a positive feedback loop that amplifies pathological signaling [11].
Benzoxazole derivatives may modulate this system through several mechanisms. Direct binding to allosteric sites could stabilize conformations that reduce affinity for amyloid-β peptides or alter the signaling properties of receptor-ligand complexes [13]. The compounds could also interfere with receptor clustering, which is essential for efficient signal transduction [13]. Additionally, benzoxazole derivatives might influence the balance between receptor for advanced glycation endproducts isoforms, as the membrane-bound form promotes inflammatory signaling while soluble forms can sequester ligands and provide neuroprotection [11].
The temporal dynamics of receptor for advanced glycation endproducts-amyloid-β interactions reveal additional opportunities for therapeutic intervention [11]. The fall in cerebral blood flow induced by amyloid-β-receptor interactions occurs over a forty-minute period after ligand exposure, suggesting involvement of biosynthetic processes including endothelin-1 upregulation [11]. This delayed response creates a therapeutic window during which allosteric modulators could interrupt the pathological cascade before irreversible damage occurs.
Experimental evidence supports the therapeutic potential of targeting receptor for advanced glycation endproducts function [11]. Administration of soluble receptor for advanced glycation endproducts to transgenic mice overexpressing mutant amyloid precursor protein for three months decreased total amyloid-β content in the brain and prevented additional amyloid-β accumulation [11]. Immunohistological analysis revealed striking decreases in plaque-like lesions compared to control groups, demonstrating that modulation of receptor for advanced glycation endproducts activity can significantly impact amyloid-β pathology [11].
The allosteric regulation of receptor for advanced glycation endproducts represents a sophisticated mechanism that could be exploited therapeutically through benzoxazole derivatives designed to bind at sites distinct from the primary amyloid-β recognition domain [13]. Such compounds could modulate receptor activity while preserving essential physiological functions, offering a more targeted approach to neurotherapeutics than direct competitive inhibition. The development of structure-based allosteric modulators represents a promising avenue for next-generation therapeutics targeting protein misfolding disorders.
Parameter | Site 1 (High Affinity) | Site 2 (Lower Affinity) | Overall Complex |
---|---|---|---|
Association Rate (kon) | Fast (~10^6 M⁻¹s⁻¹) | Moderate (~10^5 M⁻¹s⁻¹) | Biphasic kinetics |
Dissociation Rate (koff) | Slow (~10⁻³ s⁻¹) | Fast (~10⁻² s⁻¹) | Induced-fit mechanism |
Equilibrium Constant (Kd) | 2-4 nM | 200-300 nM | Apparent Kd ~10-50 nM |
Binding Stoichiometry | 1:1 (ligand:site) | 1:1 (ligand:site) | 2:1 (ligand:tetramer) |
Thermodynamic Parameter | ΔG = -11.2 kcal/mol | ΔG = -9.1 kcal/mol | ΔG = -20.3 kcal/mol |
Kinetic Stabilization Factor | 50-100 fold | 10-20 fold | 100-500 fold |
Half-life Extension | 24-48 hours | 6-12 hours | 72+ hours |
Cooperative Index | n = -0.5 to -0.8 | Cooperative with Site 1 | Strong negative cooperativity |